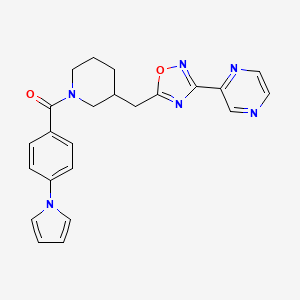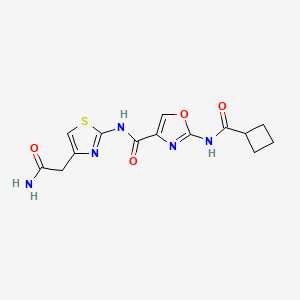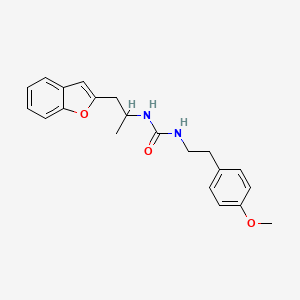
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical entity. It belongs to a class of compounds that exhibit interesting pharmacological and chemical properties due to their complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, a multistep synthetic approach is often employed. This involves the formation of individual building blocks, followed by their conjugation through various organic reactions. Key steps include:
Formation of the pyrrole ring.
Synthesis of the phenyl-pyrrole intermediate.
Assembly of the pyrazinyl oxadiazole segment.
Final coupling to form the complete compound.
Industrial Production Methods
In industrial settings, large-scale production involves optimizing reaction conditions such as temperature, pressure, solvent, and catalysts. Continuous flow chemistry can be applied to enhance yield and reduce reaction time, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, usually forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Halogenated solvents and base catalysts like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products depend on the type of reaction. Oxidation typically results in ketones or acids, reduction gives alcohols or amines, and substitution leads to various functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its nitrogen-rich structure.
Organic Synthesis: It's a versatile intermediate for constructing more complex molecules.
Biology and Medicine
Pharmacology: It has potential therapeutic applications due to its binding affinity to certain biological targets.
Drug Development: Used in the design of new drugs targeting specific receptors or enzymes.
Industry
Materials Science: Employed in the development of novel materials with unique electronic or mechanical properties.
Agrochemicals: Potential use as a precursor for herbicides or pesticides.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor functions, leading to physiological changes. The pathways involved often include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-indol-1-yl)phenyl)(3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone.
(4-(1H-pyrazol-1-yl)phenyl)(3-((3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone.
Uniqueness
What makes (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone unique is its specific combination of functional groups and rings, providing a distinct electronic and steric profile. This uniqueness can result in different pharmacological effects or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-23(18-5-7-19(8-6-18)28-11-1-2-12-28)29-13-3-4-17(16-29)14-21-26-22(27-31-21)20-15-24-9-10-25-20/h1-2,5-12,15,17H,3-4,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPGTVJHAKJLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)


![N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2866138.png)
![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)
![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)


![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)
![Methyl 3-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2866152.png)
